molecular formula C14H12ClNO3 B6406764 3-Amino-5-(4-chloro-2-methoxyphenyl)benzoic acid, 95% CAS No. 1261930-28-2

3-Amino-5-(4-chloro-2-methoxyphenyl)benzoic acid, 95%

Cat. No. B6406764
CAS RN: 1261930-28-2
M. Wt: 277.70 g/mol
InChI Key: YPKGAMVWJSZBCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-5-(4-chloro-2-methoxyphenyl)benzoic acid, 95% (3-APB-95) is a chemical compound used in a variety of scientific research applications. It is an important building block in the synthesis of many compounds, and is used in a wide range of biochemical and physiological studies. 3-APB-95 has been extensively studied in the fields of organic chemistry, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of 3-Amino-5-(4-chloro-2-methoxyphenyl)benzoic acid, 95% is not yet fully understood. However, it is believed to act as an agonist of the serotonin 5-HT2A receptor, which is involved in the regulation of mood and anxiety. Additionally, 3-Amino-5-(4-chloro-2-methoxyphenyl)benzoic acid, 95% has been shown to inhibit the enzyme monoamine oxidase, which is involved in the breakdown of certain neurotransmitters.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Amino-5-(4-chloro-2-methoxyphenyl)benzoic acid, 95% are not yet fully understood. However, it has been shown to have a number of effects on the body, including the modulation of neuronal excitability, the inhibition of monoamine oxidase, and the modulation of serotonin levels. Additionally, 3-Amino-5-(4-chloro-2-methoxyphenyl)benzoic acid, 95% has been shown to have anti-inflammatory and antioxidant effects, as well as to reduce pain and anxiety.

Advantages and Limitations for Lab Experiments

3-Amino-5-(4-chloro-2-methoxyphenyl)benzoic acid, 95% has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize, is stable over a wide range of temperatures and pH levels, and is relatively non-toxic. Additionally, it is inexpensive and has a wide range of applications. However, 3-Amino-5-(4-chloro-2-methoxyphenyl)benzoic acid, 95% is not suitable for use in experiments involving animals, as it has not been tested for safety in this context.

Future Directions

There are a number of future directions for further research on 3-Amino-5-(4-chloro-2-methoxyphenyl)benzoic acid, 95%. These include the investigation of its mechanism of action and its effects on neuronal excitability, the development of new synthesis methods, and the exploration of its potential therapeutic applications. Additionally, further research is needed to understand its effects on monoamine oxidase and serotonin levels, as well as its potential anti-inflammatory and antioxidant effects. Finally, further research is needed to understand its safety profile in animal models.

Synthesis Methods

3-Amino-5-(4-chloro-2-methoxyphenyl)benzoic acid, 95% is synthesized by a two-step process. The first step involves the reaction of 4-chloro-2-methoxyphenyl benzoic acid with 3-amino-5-chlorobenzoic acid in a 1:1 ratio. This reaction is followed by the addition of sulfuric acid to the reaction mixture and heating to a temperature of between 120-130°C. The resulting product is 3-Amino-5-(4-chloro-2-methoxyphenyl)benzoic acid, 95%.

Scientific Research Applications

3-Amino-5-(4-chloro-2-methoxyphenyl)benzoic acid, 95% has been used in a number of scientific research applications, including organic synthesis, biochemistry, pharmacology, and molecular biology. It has been used to synthesize a wide range of compounds, including analogs of the neurotransmitter serotonin, and has been used in the study of enzyme reactions and drug action. 3-Amino-5-(4-chloro-2-methoxyphenyl)benzoic acid, 95% has also been used in the synthesis of a range of therapeutic agents, such as anticonvulsants and anxiolytics.

properties

IUPAC Name

3-amino-5-(4-chloro-2-methoxyphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO3/c1-19-13-7-10(15)2-3-12(13)8-4-9(14(17)18)6-11(16)5-8/h2-7H,16H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPKGAMVWJSZBCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Cl)C2=CC(=CC(=C2)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50691068
Record name 5-Amino-4'-chloro-2'-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50691068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261930-28-2
Record name 5-Amino-4'-chloro-2'-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50691068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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